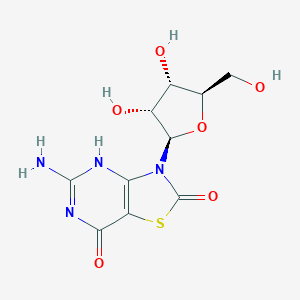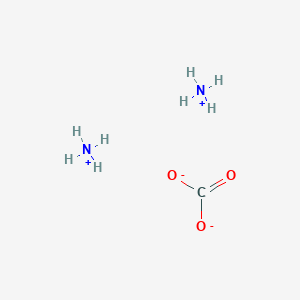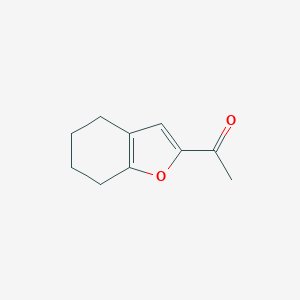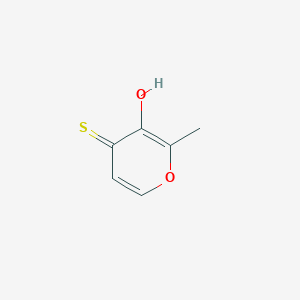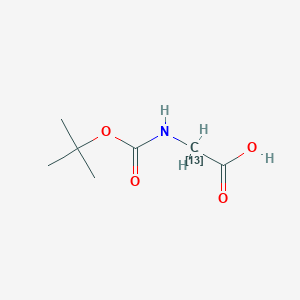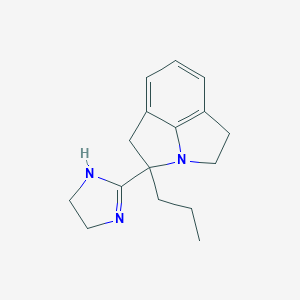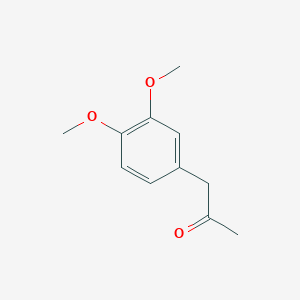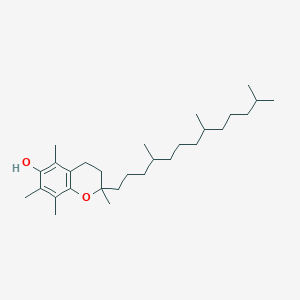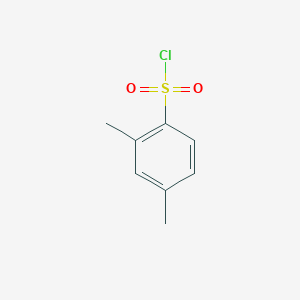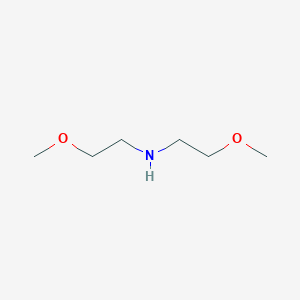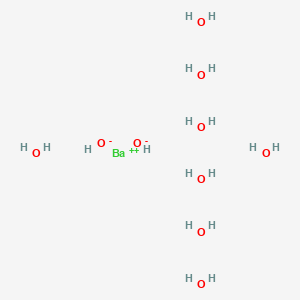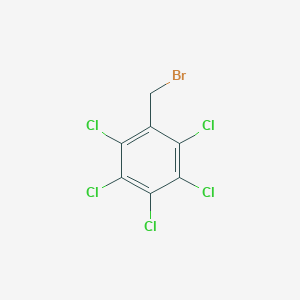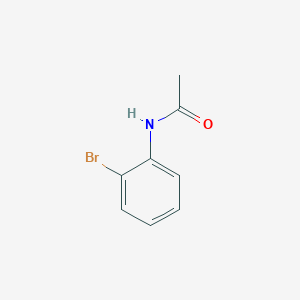
2'-Bromoacetanilide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives closely related to 2'-Bromoacetanilide has been explored through various palladium-catalyzed reactions. For instance, o-alkynyltrifluoroacetanilides react with 1-bromoalkynes to yield 2-substituted 3-alkynylindoles, which serve as intermediates for further chemical transformations (Arcadi et al., 2005). Another approach involves the palladium-catalyzed reaction of aryl and heteroaryl bromides with o-alkynyltrifluoroacetanilides, leading to 2-substituted 3-aryl- and heteroarylindoles (Cacchi et al., 2003).
Molecular Structure Analysis
The molecular structure and properties of 2-Bromo-4-fluoroacetanilide, a compound related to 2'-Bromoacetanilide, have been thoroughly investigated using density functional theory (DFT). This analysis includes optimized structural parameters, vibrational frequencies, and molecular docking, providing insights into the molecule's stability and reactivity (Arulaabaranam et al., 2020).
Chemical Reactions and Properties
2-Bromo-6-isocyanopyridine, as an example, showcases the versatility of bromoacetanilide derivatives in multicomponent chemistry. It highlights the synthetic efficiency and the potential for creating complex molecules from simple bromoacetanilide derivatives (van der Heijden et al., 2016).
Physical Properties Analysis
The liquid chromatographic determination of bromide after pre-column derivatization to 4-bromoacetanilide has permitted sensitive and accurate determination of bromide, showcasing the compound's utility in analytical chemistry (Verma et al., 1988).
Chemical Properties Analysis
Green synthesis approaches have been applied to derivatives of acetanilide, illustrating the potential for environmentally friendly synthetic routes. For instance, 4-bromoacetanilide can be synthesized from aniline through a green approach, emphasizing the relevance of such compounds in sustainable chemistry practices (Biswas & Mukherjee, 2017).
Applications De Recherche Scientifique
-
Chemical Synthesis
- 2’-Bromoacetanilide is a chemical compound used in various chemical reactions . It can be prepared from aniline via bromoacetylation . It undergoes bromination in the presence of acetic acid to afford 2,4’-dibromoacetanilide .
- The methods of application or experimental procedures involve standard laboratory techniques for chemical synthesis, such as bromoacetylation and bromination .
- The outcomes of these reactions are new compounds, like 2,4’-dibromoacetanilide .
-
Preparation of Other Compounds
- 2’-Bromoacetanilide may be used to synthesize other compounds, such as 2-iodophenylmethylphosphinic acid, substituted biaryl acetamide compounds, and benzisoxazolo .
- The methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- The outcomes of these syntheses are the desired compounds .
-
Synthesis of 2-Iodophenylmethylphosphinic Acid
-
Synthesis of Substituted Biaryl Acetamide Compounds
-
Synthesis of Benzisoxazolo Pyridinium Tetrafluoroborates
- 2’-Bromoacetanilide may be used to synthesize benzisoxazolo [2,3- a ]pyridinium tetrafluoroborates .
- The methods of application or experimental procedures would depend on the specific synthesis pathway being used .
- The outcome of this synthesis is benzisoxazolo [2,3- a ]pyridinium tetrafluoroborates .
- Melting Point Studies
- The melting point of 2’-Bromoacetanilide can be studied to understand its physical properties . This can be useful in fields like physical chemistry and materials science.
- The method involves heating the compound and observing the temperature at which it changes from a solid to a liquid .
- The outcome of this study is the melting point of 2’-Bromoacetanilide, which can provide insights into its stability and suitability for various applications .
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-bromophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBKUOHHOWQHFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210330 | |
| Record name | Acetamide, N-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromoacetanilide | |
CAS RN |
614-76-6 | |
| Record name | N-(2-Bromophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(2-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Bromoacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

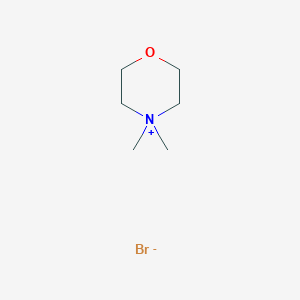
![methyl N-[4-chloro-6-(methoxycarbonylamino)pyridin-2-yl]carbamate](/img/structure/B57015.png)
